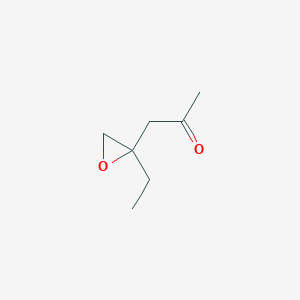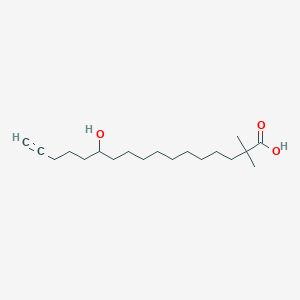![molecular formula C6H4ClN3 B124283 4-氯吡咯并[2,1-f][1,2,4]三嗪 CAS No. 888720-29-4](/img/structure/B124283.png)
4-氯吡咯并[2,1-f][1,2,4]三嗪
概述
描述
4-Chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C6H4ClN3.
科学研究应用
4-Chloropyrrolo[2,1-f][1,2,4]triazine has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key scaffold in the development of kinase inhibitors, which are crucial in targeted cancer therapies.
作用机制
Target of Action
The primary targets of 4-Chloropyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .
Mode of Action
4-Chloropyrrolo[2,1-f][1,2,4]triazine interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the cellular processes regulated by these kinases, potentially leading to the death of cancer cells .
Biochemical Pathways
The inhibition of kinases by 4-Chloropyrrolo[2,1-f][1,2,4]triazine affects multiple biochemical pathways. These include pathways involved in cell growth, metabolism, and differentiation . The downstream effects of this inhibition can include the arrest of cell growth and the induction of cell death .
Pharmacokinetics
It is known that the compound has a molecular weight of 15357 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability may also be influenced by its chemical structure .
Result of Action
The result of 4-Chloropyrrolo[2,1-f][1,2,4]triazine’s action is the inhibition of kinases, leading to changes in the cellular processes they regulate . This can result in the arrest of cell growth and the induction of cell death, potentially leading to the death of cancer cells .
Action Environment
The action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine can be influenced by various environmental factors. For example, the compound is stored in an inert atmosphere at 2-8°C , suggesting that its stability and efficacy may be affected by temperature and atmospheric conditions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrolo[1,2-f][1,2,4]triazin-4(3H)-one with chlorinating agents such as thionyl chloride or phosphorus oxychloride in the presence of a base like diisopropylethylamine .
Industrial Production Methods: Industrial production of 4-Chloropyrrolo[2,1-f][1,2,4]triazine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 4-Chloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 4-aminopyrrolo[2,1-f][1,2,4]triazine or 4-thiopyrrolo[2,1-f][1,2,4]triazine can be formed.
Oxidation and Reduction Products: These reactions can lead to various oxidized or reduced derivatives of the parent compound.
相似化合物的比较
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the chlorine substituent.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group instead of chlorine.
4-Thiopyrrolo[2,1-f][1,2,4]triazine: A derivative with a thiol group instead of chlorine.
Uniqueness: 4-Chloropyrrolo[2,1-f][1,2,4]triazine is unique due to its chlorine substituent, which can be further modified to create a variety of derivatives with potential biological activities. This versatility makes it a valuable scaffold in medicinal chemistry .
属性
IUPAC Name |
4-chloropyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTLBVKRDUFQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610615 | |
| Record name | 4-Chloropyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888720-29-4 | |
| Record name | 4-Chloropyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropyrrolo[2,1-f][1,2,4]triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














